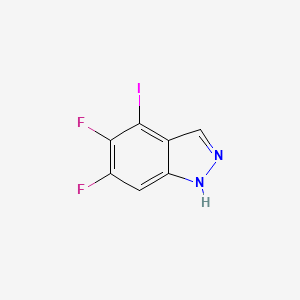
(1-Iodoethyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Iodoethyl)cyclohexane: is an organoiodine compound with the chemical formula C8H15I It is a derivative of cyclohexane, where an ethyl group substituted with an iodine atom is attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Addition of Hydrogen Iodide to Cyclohexene: One common method involves the addition of hydrogen iodide to cyclohexene.
Reaction of Cyclohexane with Iodoform: Another method involves the reaction of cyclohexane with iodoform in the presence of a base.
Industrial Production Methods: Industrial production of (1-Iodoethyl)cyclohexane may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: (1-Iodoethyl)cyclohexane can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium cyanide.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, and other nucleophiles.
Elimination: Strong bases such as sodium ethoxide and potassium tert-butoxide.
Major Products:
Substitution: Products depend on the nucleophile used, such as ethylcyclohexane when using sodium hydroxide.
Elimination: Formation of alkenes like ethylcyclohexene.
Wissenschaftliche Forschungsanwendungen
Biology and Medicine: The iodine atom can be used as a radiolabel for tracking the distribution of compounds in biological systems .
Industry: In the industrial sector, (1-Iodoethyl)cyclohexane can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the production of complex organic molecules .
Wirkmechanismus
The mechanism of action of (1-Iodoethyl)cyclohexane in chemical reactions involves the cleavage of the carbon-iodine bond, which can be facilitated by nucleophiles or bases. The iodine atom acts as a leaving group, allowing for the formation of new bonds and the generation of various products .
Vergleich Mit ähnlichen Verbindungen
Iodocyclohexane: Similar in structure but lacks the ethyl group.
Bromocyclohexane: Contains a bromine atom instead of iodine.
Uniqueness: (1-Iodoethyl)cyclohexane is unique due to the presence of both an ethyl group and an iodine atom, which provides distinct reactivity patterns compared to other halogenated cyclohexanes. The iodine atom’s larger size and weaker bond with carbon make it more reactive in substitution and elimination reactions.
Eigenschaften
Molekularformel |
C8H15I |
|---|---|
Molekulargewicht |
238.11 g/mol |
IUPAC-Name |
1-iodoethylcyclohexane |
InChI |
InChI=1S/C8H15I/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
YFMOVRDGBGFHCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCCC1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13641377.png)








![Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13641428.png)


